1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a complex organic compound with significant implications in scientific research. Its molecular formula is C7H14N4O4, and it has a molecular weight of 218.21 g/mol. This compound is classified as a derivative of urea, featuring multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research purposes. It is important to ensure that the source provides high-purity materials suitable for experimental applications.
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea belongs to the class of nitrogen-containing compounds, specifically urea derivatives. Its structural complexity includes a hydroxymethyl group and an oxolane ring, which are pivotal for its biological interactions.
The synthesis of 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea typically involves multi-step organic reactions. Common methods include:
The reaction conditions must be meticulously controlled, including temperature, pH, and concentrations of reactants, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often used to monitor the progress of the reaction.
The molecular structure of 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea can be represented by its IUPAC name and structural formulas:
| Property | Value |
|---|---|
| Molecular Formula | C7H14N4O4 |
| Molecular Weight | 218.21 g/mol |
| InChI Key | VGUQMXPKKFTIJO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC1NC(=O)N=C(N)N)CO)O |
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea can undergo several types of chemical reactions:
Common reagents for these reactions include:
The choice of reagents and reaction conditions significantly influences the yield and nature of the products formed.
The mechanism by which 1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea exerts its effects primarily involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, affecting metabolic pathways. Detailed studies using techniques like molecular docking may provide insights into specific interactions at the atomic level.
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea exhibits several notable physical properties:
The compound's chemical properties include:
1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea has various applications in scientific research:
Further research may uncover additional applications in fields such as medicinal chemistry or agricultural science, emphasizing its versatility as a research tool.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1